

An In-depth Technical Guide to Bis(2-chloroethylthio)methane

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Compound of Interest

Compound Name: *Bis(2-chloroethylthio)methane*

CAS No.: 63869-13-6

Cat. No.: B14111843

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Abstract: This technical guide offers a comprehensive examination of **Bis(2-chloroethylthio)methane**, a potent sulfur mustard analogue. It is designed for researchers, scientists, and professionals in drug development, providing a detailed analysis of its chemical properties, synthesis, reactivity, and toxicological profile. This document emphasizes the underlying principles of experimental choices and provides self-validating protocols, all grounded in authoritative scientific sources.

Introduction

Bis(2-chloroethylthio)methane, known formally as 1,1'-[methylenebis(thio)]bis(2-chloroethane), is a bifunctional alkylating agent belonging to the sulfur mustard family. Its structure is characterized by a central methylene bridge linking two 2-chloroethylthio moieties. This configuration imparts a distinct reactivity that has garnered significant interest within the fields of chemical defense and biomedical research. A profound understanding of the chemical behavior of **Bis(2-chloroethylthio)methane** is critical for ensuring its safe handling, developing effective countermeasures, and exploring its potential as a pharmacological agent.

This guide will systematically detail the fundamental physicochemical properties of **Bis(2-chloroethylthio)methane**, outline its synthesis and reactivity, elaborate on its toxicological mechanisms, and present standardized protocols for its management and analysis.

Physicochemical Properties

A comprehensive grasp of the physicochemical properties of **Bis(2-chloroethylthio)methane** is foundational for any experimental undertaking. These characteristics govern its behavior in diverse chemical and biological systems and are essential for the formulation of appropriate handling and decontamination procedures.

General Properties

Property	Value
Chemical Formula	C ₅ H ₁₀ Cl ₂ S ₂
Molecular Weight	205.17 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Characteristic garlic or mustard-like scent
CAS Number	63869-13-6
IUPAC Name	1,1'-[Methylenebis(thio)]bis(2-chloroethane)

Spectroscopic Data

Spectroscopic techniques are indispensable for the definitive identification and characterization of **Bis(2-chloroethylthio)methane**.

- Nuclear Magnetic Resonance (NMR):
 - ¹H NMR (in CDCl₃): The proton NMR spectrum exhibits a singlet at approximately 3.80 ppm corresponding to the two protons of the central methylene bridge (-S-CH₂-S-). Two triplets are observed at roughly 3.65 ppm and 2.95 ppm, which are assigned to the protons of the chloromethyl (-CH₂-Cl) and thiomethyl (-S-CH₂-) groups, respectively, with the expected spin-spin coupling.

- Mass Spectrometry (MS):
 - Under electron impact (EI) ionization, the mass spectrum typically displays a molecular ion peak (M^+) at an m/z of 204, accompanied by characteristic isotopic peaks due to the presence of ^{35}Cl and ^{37}Cl . Prominent fragmentation pathways include the loss of a chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$) and subsequent molecular rearrangements.

Synthesis and Reactivity

The synthesis of **Bis(2-chloroethylthio)methane** is typically achieved through the reaction of 2-chloroethanethiol with a methylene source. The molecule's reactivity is primarily dictated by the two 2-chloroethylthio groups, which can undergo intramolecular cyclization to generate highly reactive episulfonium ions.

Synthetic Pathway

A standard laboratory-scale synthesis involves the acid-catalyzed condensation of 2-chloroethanethiol with formaldehyde.

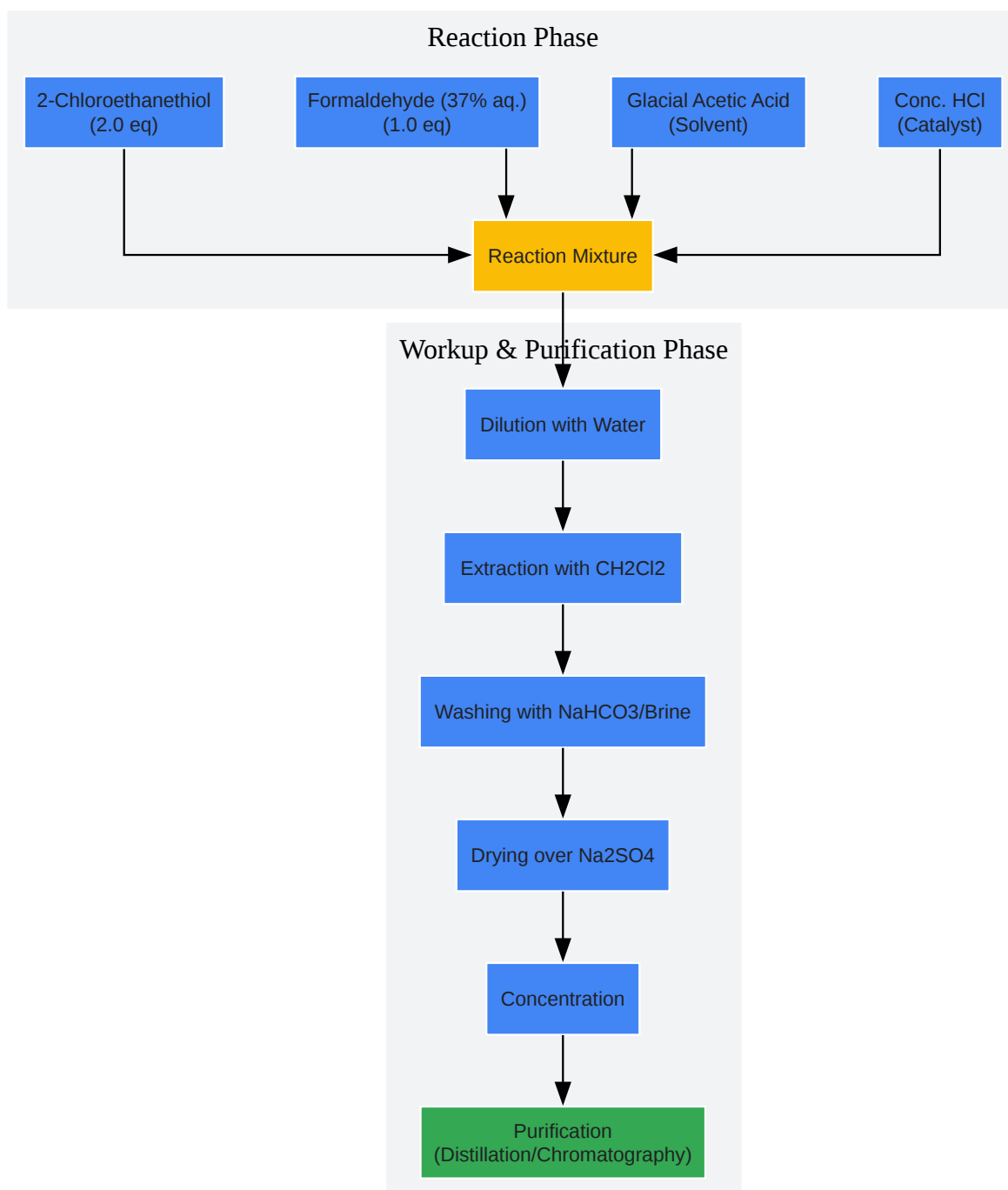
Experimental Protocol: Synthesis of **Bis(2-chloroethylthio)methane**

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 2-chloroethanethiol (2.0 equivalents) in glacial acetic acid is stirred. Concentrated hydrochloric acid (0.1 equivalents) is added as a catalyst.
- **Reagent Addition:** A 37% aqueous solution of formaldehyde (1.0 equivalent) is added dropwise to the reaction mixture while maintaining the temperature at or below room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, the reaction mixture is diluted with water, and the product is extracted into an organic solvent like dichloromethane.

- Purification: The organic layer is washed sequentially with a saturated solution of sodium bicarbonate and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the formaldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the sulfur atom of 2-chloroethanethiol. The subsequent condensation reaction with a second molecule of the thiol leads to the formation of the final product.

Diagram: Synthetic Workflow



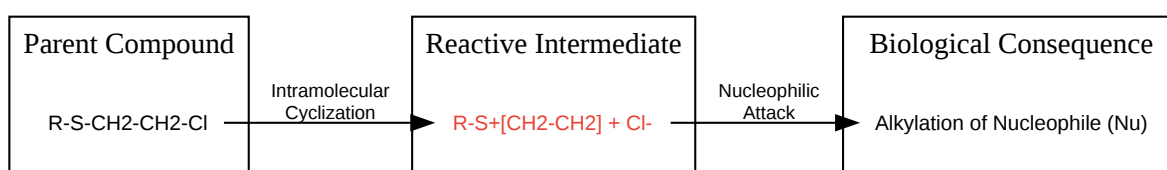
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Caption: A schematic representation of the synthesis workflow for **Bis(2-chloroethylthio)methane**.

Reactivity and Mechanism of Action

The principal toxicological mechanism of **Bis(2-chloroethylthio)methane** is its function as a potent alkylating agent. This reactivity arises from the intramolecular cyclization of its 2-chloroethylthio groups, which forms highly electrophilic episulfonium ions.

Diagram: Formation of the Episulfonium Ion



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Caption: The mechanism illustrating the formation of the episulfonium ion and subsequent alkylation.

These episulfonium ions readily react with a variety of biological nucleophiles, including DNA, proteins, and lipids. The alkylation of DNA, especially at the N7 position of guanine residues, is a critical event that can lead to the formation of DNA cross-links, induce mutations, and ultimately trigger cell death. This mechanism is shared with other sulfur mustards and is the underlying cause of their vesicant (blistering) and cytotoxic effects.

Toxicology and Safety

Bis(2-chloroethylthio)methane is a hazardous substance and must be handled with extreme caution within a certified chemical fume hood, utilizing appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.

Acute Toxicity

Exposure to **Bis(2-chloroethylthio)methane** can result in severe irritation and damage to the skin, eyes, and respiratory system. As a vesicant, dermal contact can cause the delayed formation of painful blisters. Inhalation of its vapors can lead to severe pulmonary damage.

Route of Exposure	Primary Effects
Dermal	Redness, inflammation, and blistering
Ocular	Severe irritation, pain, and potential for permanent eye damage
Inhalation	Coughing, shortness of breath, and risk of pulmonary edema
Ingestion	Severe gastrointestinal distress

Decontamination

In the event of accidental exposure, immediate and thorough decontamination is imperative.

Protocol: Emergency Decontamination

- Personnel Decontamination:
 - Immediately remove all contaminated clothing.
 - Flush the affected skin with large volumes of water for a minimum of 15 minutes. An initial decontamination with a dilute bleach (sodium hypochlorite) solution can be effective, followed by extensive washing with soap and water.
 - For eye contact, irrigate the eyes with a sterile eyewash solution or clean water for at least 15 minutes.
 - Seek immediate medical attention following any exposure.
- Surface Decontamination:
 - Chemical spills should be neutralized using an oxidizing agent, such as a bleach solution or a specialized decontamination solution.

- The neutralized material should be absorbed using an inert absorbent, such as vermiculite, and disposed of in accordance with hazardous waste regulations.

Potential Research Applications

Despite its inherent toxicity, the powerful alkylating capabilities of **Bis(2-chloroethylthio)methane** and its analogues have been investigated in the realm of drug development, particularly for oncological applications. The ability of such compounds to induce DNA damage makes them potential candidates for anticancer therapies, although their high systemic toxicity often presents a significant challenge to their clinical use. In a research context, this compound serves as a valuable tool for studying the mechanisms of DNA damage and repair, and for the development of novel therapeutic strategies.

Conclusion

Bis(2-chloroethylthio)methane is a potent bifunctional alkylating agent characterized by its significant chemical reactivity and toxicity. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is indispensable for researchers and drug development professionals. The protocols and data provided in this guide serve as a foundational resource for the safe and effective use of this compound in a research setting. Strict adherence to all safety protocols is of paramount importance to mitigate the risks associated with its handling.

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